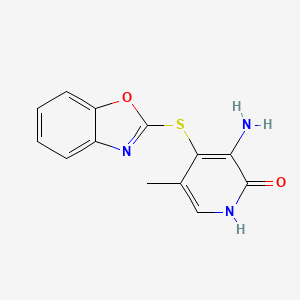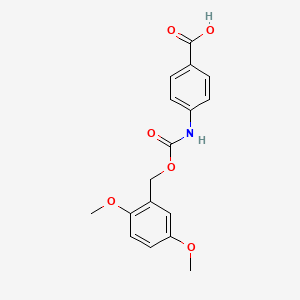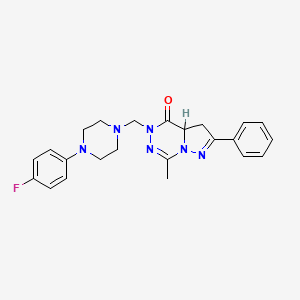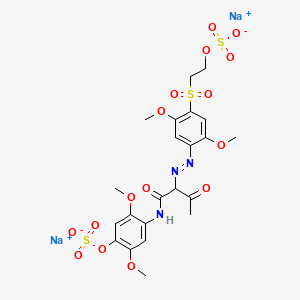
2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple functional groups, including methoxy, sulphooxy, and azo groups, which contribute to its diverse reactivity and applications.
Méthodes De Préparation
The synthesis of 2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt involves several steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2,5-dimethoxyaniline followed by coupling with 2-(sulphooxy)ethylsulphonylbenzene to form the azo compound.
Introduction of the Butyramide Group: The azo compound is then reacted with 3-oxobutyric acid to introduce the butyramide group.
Sulphonation: The final step involves the sulphonation of the phenyl rings to introduce the sulphooxy groups, resulting in the formation of the sodium salt.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Analyse Des Réactions Chimiques
2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and azo groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding amine derivatives.
Substitution: The sulphooxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.
Applications De Recherche Scientifique
2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activities.
Pathways: It can influence various biochemical pathways, including oxidative stress, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt can be compared with similar compounds such as:
- Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)-ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]-phenyl]azo]naphthalene-2,7-disulphonate .
- 4-[4-[[2,5-dimethoxy-4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid, sodium salt .
These compounds share similar functional groups and chemical properties but differ in their specific structures and applications. The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of applications.
Propriétés
Numéro CAS |
93962-60-8 |
|---|---|
Formule moléculaire |
C22H25N3Na2O16S3 |
Poids moléculaire |
729.6 g/mol |
Nom IUPAC |
disodium;2-[4-[[1-(2,5-dimethoxy-4-sulfonatooxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-2,5-dimethoxyphenyl]sulfonylethyl sulfate |
InChI |
InChI=1S/C22H27N3O16S3.2Na/c1-12(26)21(22(27)23-13-8-17(38-4)18(10-15(13)36-2)41-44(33,34)35)25-24-14-9-19(39-5)20(11-16(14)37-3)42(28,29)7-6-40-43(30,31)32;;/h8-11,21H,6-7H2,1-5H3,(H,23,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
Clé InChI |
HCZDMGCKSQELBS-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)OS(=O)(=O)[O-])OC)N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



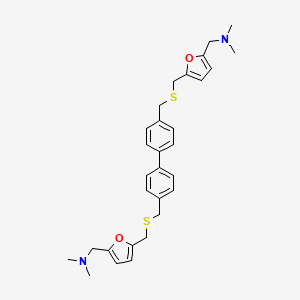
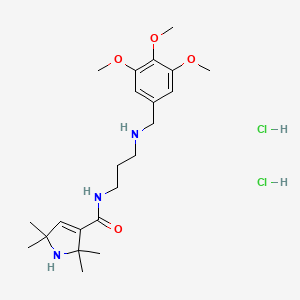
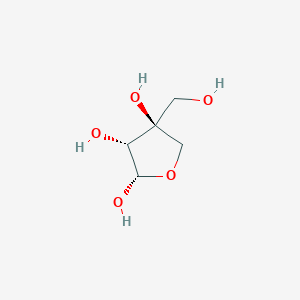



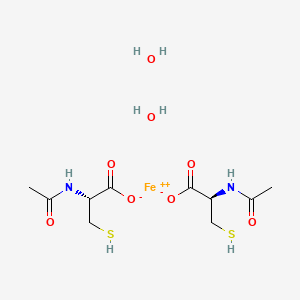

![1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride](/img/structure/B12718185.png)

